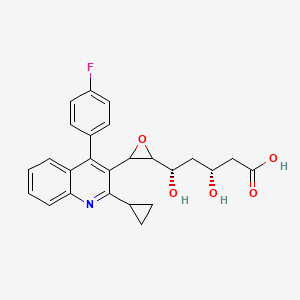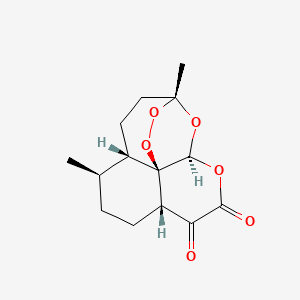
10-Oxodextrorphan O-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Oxodextrorphan O-beta-D-Glucuronide is a chemical compound with the molecular formula C23H29NO8 and a molecular weight of 447.48 g/mol It is a derivative of dextrorphan, which is a metabolite of dextromethorphan, a common cough suppressant
Métodos De Preparación
The synthesis of 10-Oxodextrorphan O-beta-D-Glucuronide involves several steps. The primary synthetic route includes the glucuronidation of 10-oxodextrorphan. This process typically involves the use of UDP-glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to the parent compound, 10-oxodextrorphan . Industrial production methods may involve the use of bioreactors to optimize the yield and efficiency of the glucuronidation process.
Análisis De Reacciones Químicas
10-Oxodextrorphan O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
10-Oxodextrorphan O-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of glucuronidation processes.
Biology: The compound is studied for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 10-Oxodextrorphan O-beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a glucuronide conjugate, it is primarily involved in the detoxification and excretion of its parent compound, 10-oxodextrorphan. The glucuronidation process enhances the solubility of the compound, facilitating its excretion via the kidneys . This mechanism is crucial for the metabolism and clearance of various drugs and endogenous substances.
Comparación Con Compuestos Similares
10-Oxodextrorphan O-beta-D-Glucuronide can be compared with other similar compounds, such as:
Dextrorphan O-glucuronide: Another glucuronide conjugate of dextrorphan, involved in similar metabolic pathways.
Morphine-3-glucuronide: A glucuronide conjugate of morphine, used in the study of opioid metabolism.
Codeine-6-glucuronide: A glucuronide conjugate of codeine, important in the metabolism of codeine.
The uniqueness of this compound lies in its specific structure and the particular metabolic pathways it is involved in, which differ from those of other glucuronide conjugates .
Propiedades
Fórmula molecular |
C23H29NO8 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9R,10S)-17-methyl-8-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO8/c1-24-9-8-23-7-3-2-4-13(23)15(24)16(25)12-6-5-11(10-14(12)23)31-22-19(28)17(26)18(27)20(32-22)21(29)30/h5-6,10,13,15,17-20,22,26-28H,2-4,7-9H2,1H3,(H,29,30)/t13-,15-,17+,18+,19-,20+,22-,23+/m1/s1 |
Clave InChI |
HNCWFXNRHRKKLP-HHEUJAHFSA-N |
SMILES isomérico |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1C(=O)C4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canónico |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)




![N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15293488.png)



![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B15293523.png)


